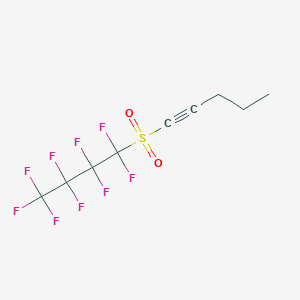
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne is a fluorinated organic compound known for its unique chemical properties. It is often used in organic synthesis due to its ability to introduce fluorine atoms into molecules, which can significantly alter their chemical behavior and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne can be synthesized through the electrochemical fluorination of sulfolane. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms in the sulfolane molecule .
Industrial Production Methods
The industrial production of this compound typically involves the use of advanced electrochemical cells and controlled reaction conditions to ensure high yield and purity. The process is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles to form substituted products.
Oxidation and reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles such as alcohols and amines. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include nonafluorobutanesulfonate esters and other fluorinated organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for introducing fluorine atoms into organic molecules, which can enhance their stability and reactivity.
Biology: Fluorinated compounds are often used in biological research to study enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated drugs are known for their improved metabolic stability and bioavailability, making this compound valuable in pharmaceutical research.
Industry: It is used in the production of fluorinated surfactants, agrochemicals, and specialty polymers.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl)pent-1-yne is unique due to its ability to introduce multiple fluorine atoms into organic molecules, which can significantly enhance their chemical properties. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in scientific research and industry .
Properties
CAS No. |
63369-95-9 |
|---|---|
Molecular Formula |
C9H7F9O2S |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)pent-1-yne |
InChI |
InChI=1S/C9H7F9O2S/c1-2-3-4-5-21(19,20)9(17,18)7(12,13)6(10,11)8(14,15)16/h2-3H2,1H3 |
InChI Key |
GWIWUFBTQIUEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


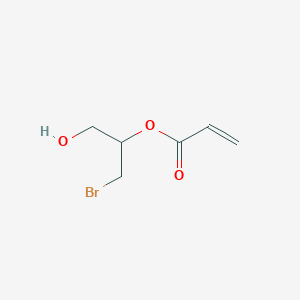

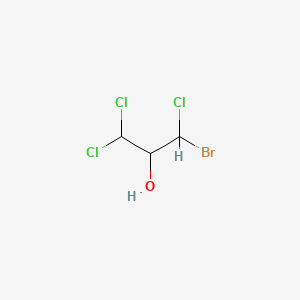
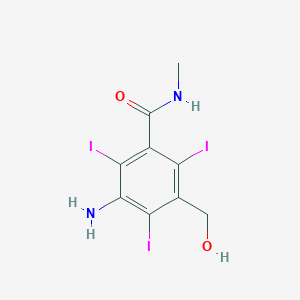
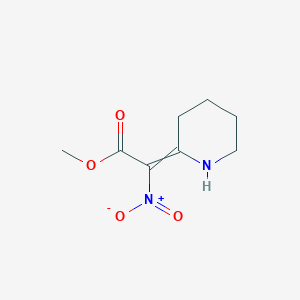
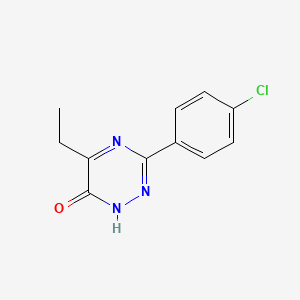
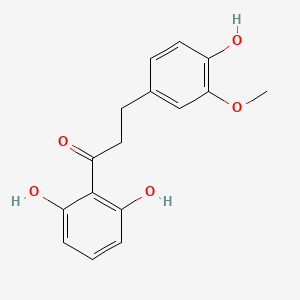
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
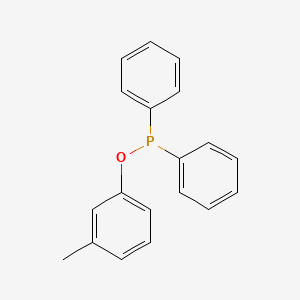
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

